molecular formula C12H12ClNO2S B14653214 Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 51571-54-1

Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14653214
CAS No.: 51571-54-1
M. Wt: 269.75 g/mol
InChI Key: ZUJTYWURKKTOBT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the benzothiazine ring . The reaction is regioselective and occurs through the predominately keto form of the β-ketoester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate

Comparison: Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of both a chloro and an ethyl ester group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these substituents.

Properties

CAS No.

51571-54-1

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H12ClNO2S/c1-3-16-12(15)11-7(2)14-9-6-8(13)4-5-10(9)17-11/h4-6,14H,3H2,1-2H3

InChI Key

ZUJTYWURKKTOBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(S1)C=CC(=C2)Cl)C

Origin of Product

United States

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